
3-Chloro-6-methylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methylbenzene-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Chloro-6-methylbenzene-1,2-diol, a chlorinated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and environmental science.
Chemical Structure and Properties
The compound is characterized by a benzene ring with a chlorine atom at the 3-position and hydroxyl groups at the 1 and 2 positions. Its molecular formula is C7H7ClO2. The presence of chlorine and hydroxyl groups contributes to its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves enzyme inhibition, where it binds to active sites of specific enzymes, thereby disrupting bacterial metabolism.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 μM | Inhibition of cell wall synthesis |
| Escherichia coli | 31.25 μM | Disruption of metabolic pathways |
| Pseudomonas aeruginosa | 62.5 μM | Enzyme inhibition |
Antioxidant Activity
The compound's structural similarity to catechols suggests potential antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism.
- Oxidative Stress Reduction : It acts as a free radical scavenger.
- Biofilm Disruption : It has shown efficacy in disrupting biofilm formation in pathogenic bacteria.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in biofilm formation and bacterial viability compared to control groups.
Case Study 2: Antioxidant Properties
In vitro studies have shown that treatment with this compound significantly decreased lipid peroxidation levels in rat liver homogenates, indicating its potential as an antioxidant agent.
Pharmaceutical Industry
Due to its antimicrobial and antioxidant properties, this compound is being explored for potential therapeutic applications in treating infections and oxidative stress-related diseases.
Environmental Science
The compound's ability to interact with microbial systems makes it a candidate for bioremediation processes involving chlorinated compounds. Its role in degrading pollutants highlights its significance in environmental applications.
Propiedades
IUPAC Name |
3-chloro-6-methylbenzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAYWCOUVKVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














